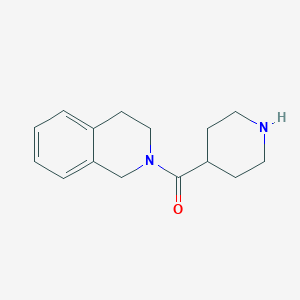

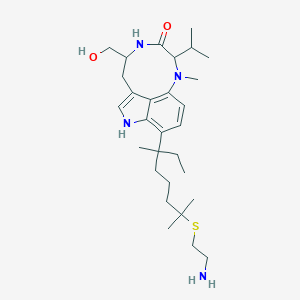

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

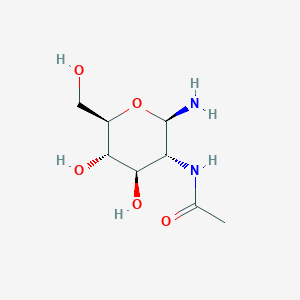

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline (2-P4CTHIQ) is a small molecule found in nature and is a member of the piperidine family of compounds. It has been studied for its potential use in various biomedical applications, including as a therapeutic agent and as a tool for drug discovery. 2-P4CTHIQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurological disorders.

Applications De Recherche Scientifique

Drug Design

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . The specific mechanisms of action can vary widely depending on the specific derivative and target.

Antiviral Applications

Some piperidine derivatives have shown potential as antiviral agents . This includes potential activity against a variety of viruses.

Antimalarial Applications

Piperidine derivatives have also been explored for their antimalarial properties . This includes potential activity against Plasmodium species, the parasites that cause malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have demonstrated antimicrobial and antifungal properties . This includes potential activity against a variety of bacteria and fungi.

Antihypertensive Applications

Some piperidine derivatives have been used as antihypertensive agents . These compounds can help to lower blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used for their analgesic (pain-relieving) and anti-inflammatory properties . This includes potential use in treating conditions like arthritis and other inflammatory diseases.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease and various psychiatric disorders .

Mécanisme D'action

Target of Action

The primary target of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is the IKKb (IκB kinase β), a protein kinase that plays a key role in the inflammatory response . The compound interacts with the IKKb catalytic pocket, leading to inhibition of the kinase .

Mode of Action

The compound forms a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the kinase’s activity, thereby disrupting the downstream signaling pathways that it regulates .

Biochemical Pathways

The inhibition of IKKb affects the NF-κB signaling pathway , which plays a crucial role in inflammation, immunity, cell proliferation, and survival . By inhibiting IKKb, the compound prevents the activation of NF-κB, thereby modulating the expression of genes involved in these biological processes .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The inhibition of IKKb and the subsequent modulation of the NF-κB pathway can lead to various cellular effects. For instance, the compound has been found to exhibit potent anticancer activity . It can induce cell cycle arrest and promote apoptosis, or programmed cell death, in cancer cells .

Action Environment

The action of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as drugs or dietary components, can impact the compound’s metabolism and excretion .

Propriétés

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUPZLTVOMQSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)